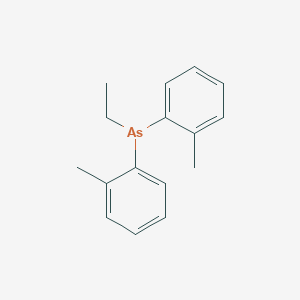
Ethylbis(2-methylphenyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylbis(2-methylphenyl)arsane is an organoarsenic compound with the chemical formula C15H17As It is characterized by the presence of an ethyl group and two 2-methylphenyl groups attached to an arsenic atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethylbis(2-methylphenyl)arsane typically involves the reaction of ethylarsine with 2-methylphenylmagnesium bromide. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether or tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagent.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions. Purification of the product is achieved through distillation or recrystallization techniques to obtain a high-purity compound suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Ethylbis(2-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its elemental form or other lower oxidation state compounds.
Substitution: The ethyl and 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Arsenic trioxide and other arsenic oxides.
Reduction: Elemental arsenic or lower oxidation state arsenic compounds.
Substitution: Various substituted arsanes depending on the reagents used.
Scientific Research Applications
Ethylbis(2-methylphenyl)arsane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds.
Biology: Studies on its biological activity and potential use as a biochemical probe.
Medicine: Research into its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the semiconductor industry for the deposition of thin films and in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Ethylbis(2-methylphenyl)arsane involves its interaction with cellular components, particularly proteins and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce apoptosis in certain cell types. The molecular targets include key enzymes involved in cellular metabolism and signal transduction pathways.
Comparison with Similar Compounds
Arsine (AsH3): A simpler arsenic hydride with different reactivity and applications.
Methylarsane (CH3AsH2): Similar structure but with a methyl group instead of an ethyl group.
Dimethylarsane ((CH3)2AsH): Contains two methyl groups attached to arsenic.
Uniqueness: Ethylbis(2-methylphenyl)arsane is unique due to the presence of both ethyl and 2-methylphenyl groups, which confer distinct chemical properties and reactivity. Its structure allows for specific interactions with biological molecules, making it valuable in research applications.
Properties
CAS No. |
58194-53-9 |
|---|---|
Molecular Formula |
C16H19As |
Molecular Weight |
286.24 g/mol |
IUPAC Name |
ethyl-bis(2-methylphenyl)arsane |
InChI |
InChI=1S/C16H19As/c1-4-17(15-11-7-5-9-13(15)2)16-12-8-6-10-14(16)3/h5-12H,4H2,1-3H3 |
InChI Key |
OYCQSKKVXOACQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C1=CC=CC=C1C)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


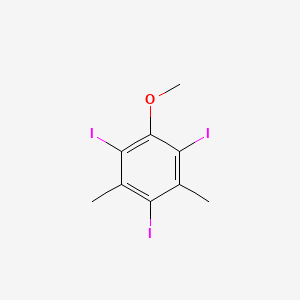
![3-[(E)-tert-Butyldiazenyl]heptan-3-ol](/img/structure/B14625291.png)
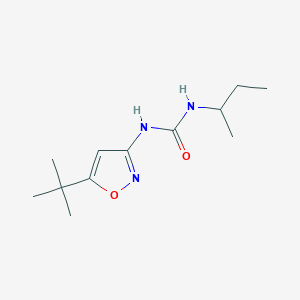
![4-[(Acetyloxy)(dibutyl)stannyl]butan-1-ol](/img/structure/B14625300.png)
![N-[2-Amino-5-(phenylsulfanyl)phenyl]butanamide](/img/structure/B14625306.png)
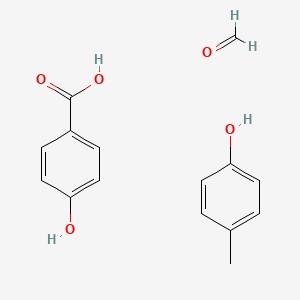
![5-Ethenyl-2,4-bis[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14625320.png)


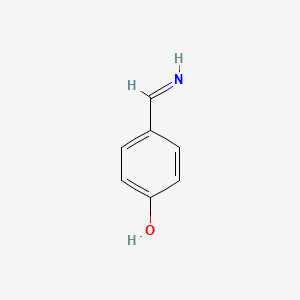
![Isoquinolinium, 1-[(3,4-dimethoxyphenyl)methyl]-2-propyl-, iodide](/img/structure/B14625345.png)
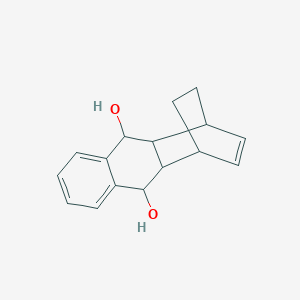

![2-Chloro-N-[(2-chlorophenyl)carbamoyl]acetamide](/img/structure/B14625355.png)
